Alanine, N-acetyl-N-butyl-

Physicochemical characterization Insect repellent intermediate Volatility profiling

N-Acetyl-N-butyl-L-alanine (CAS 162152-01-4), systematically named (S)-2-(N-butylacetamido)propanoic acid, is a tertiary amide derivative of the proteinogenic amino acid L-alanine. It belongs to the class of N-acetyl-N-alkyl amino acids and has the molecular formula C9H17NO3 (MW 187.24 g/mol).

Molecular Formula C9H17NO3
Molecular Weight 0
CAS No. 162152-01-4
Cat. No. B1170594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine, N-acetyl-N-butyl-
CAS162152-01-4
SynonymsAlanine, N-acetyl-N-butyl-
Molecular FormulaC9H17NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-N-butyl-L-alanine (CAS 162152-01-4): Chemical Identity and Procurement Context


N-Acetyl-N-butyl-L-alanine (CAS 162152-01-4), systematically named (S)-2-(N-butylacetamido)propanoic acid, is a tertiary amide derivative of the proteinogenic amino acid L-alanine. It belongs to the class of N-acetyl-N-alkyl amino acids and has the molecular formula C9H17NO3 (MW 187.24 g/mol) . This compound is structurally characterized by a chiral α-carbon center retaining the L-configuration, distinguishing it from its constitutional isomer, N-acetyl-N-butyl-β-alanine (CAS 195251-34-4), which possesses a β-amino acid backbone . The compound is primarily available from specialty chemical suppliers for research purposes, with typical catalog purities around 95% .

Chiral L-alanine backbone Defined S-configuration at the α-carbon supports stereochemical-control studies and chiral monomer procurement. Verify enantiomeric excess via COA.
Free carboxylic acid functionality Directly available –COOH enables amide coupling and esterification without a deprotection step. Supports monomer and conjugate synthesis workflows.
N-butyl lipophilic modification Tertiary amide with N-acetyl and N-butyl groups creates a sterically congested, amphiphilic profile distinct from simpler N-acetyl amino acids. Reported LogP differentiation from non-alkylated analogs.

Why N-Acetyl-N-butyl-L-alanine (CAS 162152-01-4) Cannot Be Substituted by Its Closest Analogs


The specific combination of the L-α-alanine backbone, the N-acetyl capping group, and the N-butyl lipophilic tail in CAS 162152-01-4 creates a unique physicochemical and stereochemical profile that is not replicated by any single commercially prevalent analog. The β-alanine constitutional isomer (CAS 195251-34-4) differs in the position of the carboxylic acid relative to the tertiary amide nitrogen, altering both acidity (predicted pKa) and molecular geometry . The ethyl ester derivative (IR3535, CAS 52304-36-6) is a neutral prodrug form with distinct solubility, volatility, and biological target engagement profiles designed for topical insect repellency [1]. Simple N-acetyl-L-alanine (CAS 97-69-8) lacks the N-butyl group entirely, resulting in dramatically lower lipophilicity (computed LogP difference >2 units) [2]. These structural differences mean that substitution without experimental validation risks failure in applications where the free carboxylic acid functionality, stereochemistry, or precise amphiphilic balance is critical, such as monomer reactivity in polymer synthesis or chiral recognition in biochemical assays.

Backbone isomer
β-Alanine analog (CAS 195251-34-4) Constitutional isomerism shifts the carboxyl position relative to the amide nitrogen; predicted pKa and molecular geometry may not transfer to α-alanine workflows.
Ester form
IR3535 ethyl ester (CAS 52304-36-6) The ethyl ester lacks the free carboxylic acid required for direct amide coupling; hydrolysis introduces an extra synthetic step and potential racemization risk.
De-alkylated
N-Acetyl-L-alanine (CAS 97-69-8) Absence of the N-butyl group results in notably lower lipophilicity (computed LogP difference >2 units), which may shift formulation partitioning and extraction behavior.

Quantitative Differentiation Evidence for N-Acetyl-N-butyl-L-alanine (CAS 162152-01-4)


Boiling Point and Volatility Differentiation: α-Alanine Free Acid vs. β-Alanine Ethyl Ester (IR3535)

The computed boiling point of N-acetyl-N-butyl-L-alanine (CAS 162152-01-4) is 324.8±25.0 °C at 760 mmHg, which is substantially higher than the experimentally reported boiling point range of its β-alanine ethyl ester analog IR3535 (CAS 52304-36-6), which is approximately 292-295 °C at 760 mmHg [1]. This ~30 °C elevation in boiling point is consistent with the presence of a free carboxylic acid group capable of intermolecular hydrogen bonding, versus the ester form which cannot act as a hydrogen bond donor. The flash point of CAS 162152-01-4 is predicted at 150.2±23.2 °C, also higher than the reported flash point of IR3535 (~140 °C) .

Boiling point vs. IR3535
Reported
Δ ~30–33 °C higher
Target: 324.8±25.0 °C (computed)
IR3535: ~292–295 °C (experimental)
Supports volatility-dependent formulation and processing decisions.
Computed via ACD/Labs Percepta; cross-study comparison.
Physicochemical characterization Insect repellent intermediate Volatility profiling

Structural Isomerism: α-Alanine vs. β-Alanine Backbone—Predicted pKa and LogP Divergence

CAS 162152-01-4 is an α-amino acid derivative with the carboxylic acid directly attached to the chiral α-carbon, whereas CAS 195251-34-4 (N-acetyl-N-butyl-β-alanine) is a β-amino acid derivative with an ethylene spacer between the nitrogen and the carboxylic acid . This constitutional isomerism results in a predicted pKa difference of approximately 0.5-1.0 log units, with the α-alanine form being the stronger acid due to the electron-withdrawing proximity of the amide nitrogen to the carboxyl group. The computed LogP values also diverge: the α-alanine derivative is predicted to have a slightly lower LogP (~1.2) compared to the β-alanine isomer (~1.5), as the closer proximity of polar functional groups in the α-form reduces overall lipophilicity .

pKa & LogP: α vs. β isomer
Class-level
ΔpKa ~0.5–1.0; ΔLogP ~0.3
α-isomer: predicted pKa ~3.8–4.2, LogP ~1.2
β-isomer: predicted pKa ~4.5–4.8, LogP ~1.5
Ionization and lipophilicity context for aqueous formulation and chromatographic method fit.
Class-level computed predictions; no public experimental data.
Amino acid derivative Structure-property relationship Constitutional isomerism

Free Acid vs. Ethyl Ester: Differential Utility in Polymer and Conjugate Synthesis

Unlike the ethyl ester IR3535 (CAS 52304-36-6) which is predominantly used as a finished insect repellent active ingredient, the free carboxylic acid form (CAS 162152-01-4) can directly participate in amide bond formation, esterification, and anhydride formation without requiring a deprotection step [1]. This functional group availability makes it directly suitable as a monomer for pseudopolyamino acid synthesis, where the free carboxyl group is essential for Steglich esterification-based polymerization reactions [2]. IR3535, in contrast, would require alkaline hydrolysis to generate the free acid prior to such polymer chemistry, adding a synthetic step and potentially introducing racemization risk at the α-center [3].

Free acid vs. ethyl ester
Reported
Eliminates one synthetic step
Free –COOH: direct activation and coupling.
–COOEt (IR3535): requires alkaline hydrolysis prior to amide bond formation.
Supports direct monomer procurement for polymerization workflows.
No quantitative yield comparison studies publicly available.
Monomer synthesis Biodegradable polymer Pseudopolyamino acid

Chiral Integrity: L-Configuration Retention as a Differentiator from Racemic or β-Amino Acid Analogs

CAS 162152-01-4 is explicitly defined as the L-enantiomer (S-configuration at the α-carbon), as indicated by the SMILES notation CCCCN([C@@H](C)C(=O)O)C(=O)C . This contrasts with: (a) the β-alanine analog (CAS 195251-34-4) which is achiral at the carbon bearing the carboxylic acid; and (b) racemic or DL-mixtures of N-acetyl-N-butyl alanine that may be encountered from non-stereoselective synthetic routes . For applications in chiral recognition, asymmetric catalysis, or synthesis of stereoregular polymers, the defined L-configuration is a critical procurement specification that cannot be satisfied by the β-isomer or racemic mixtures .

Chiral identity: L-configuration
Specification review
S-enantiomer; chiral center present
β-alanine analog: achiral at carboxyl-bearing carbon.
Racemic mixtures: 1:1 D/L from non-stereoselective routes.
L-configuration essential for chiral monomer and recognition studies.
Structural assignment per SMILES/IUPAC; verify ee via COA.
Chiral building block Stereochemistry Enantiomeric purity

Validated Application Scenarios for N-Acetyl-N-butyl-L-alanine (CAS 162152-01-4)


Monomer for Stereoregular Pseudopolyamino Acid Synthesis

The free carboxylic acid functionality of CAS 162152-01-4, combined with its defined L-stereochemistry, makes it directly suitable as a chiral monomer for the synthesis of pseudopolyamino acids—a class of biodegradable biomimetic polymers. Unlike the ethyl ester IR3535, no hydrolysis step is needed prior to polymerization [1]. Research groups developing novel biodegradable carriers for drug delivery have used N-acetyl-N-alkyl amino acid monomers to build amphiphilic polymer backbones with tunable surface activity [2].

Synthetic Intermediate for Insect Repellent Derivatives

As the free acid precursor to the IR3535 class of insect repellents, CAS 162152-01-4 can be used as a versatile intermediate for generating a library of ester and amide derivatives with potentially modified repellency profiles, volatility characteristics, or skin penetration properties. The higher boiling point (324.8 °C computed) relative to IR3535 (292 °C) indicates lower volatility, which may be advantageous or disadvantageous depending on the intended release profile .

Chiral Building Block for Asymmetric Synthesis and Biochemical Probe Design

The L-configuration and the dual N-substitution pattern (acetyl + butyl) create a sterically congested tertiary amide with defined chirality, useful as a building block in asymmetric synthesis or as a non-natural amino acid residue in peptide mimetics. The α-amino acid backbone distinguishes it from the more common β-alanine scaffold and may confer different protease stability or receptor recognition properties .

Application
Selection Property
Validation Focus
Pseudopolyamino acid monomer research
Free carboxylic acid + L-stereochemistry
Stereoregular polymerization fit; carrier-study polymer design
Insect repellent derivative synthesis
Free acid precursor versatility
Ester/amide derivatization workflow; volatility profiling
Chiral building block studies
Sterically congested tertiary amide with defined chirality
Asymmetric synthesis compatibility; peptidomimetic recognition context
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